molecular formula C8H10ClN3 B3209006 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine CAS No. 1057338-28-9

4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No.: B3209006
CAS No.: 1057338-28-9
M. Wt: 183.64
InChI Key: SHBHZQHQQIQMOD-UHFFFAOYSA-N
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Description

4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with an azepine ring. Its molecular formula is C₈H₁₀ClN₃, with a molecular weight of 183.64 g/mol . The compound is often studied in its hydrochloride salt form (CAS: 1057338-58-5), which has a molar mass of 220.10 g/mol .

Properties

IUPAC Name

4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-8-6-1-3-10-4-2-7(6)11-5-12-8/h5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBHZQHQQIQMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-cancer and antiviral activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 173458-87-2
  • Molecular Formula : C10H10ClN3
  • Molecular Weight : 207.66 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • The compound has shown promise as a PARP inhibitor in cancer treatment. PARP inhibitors are known for their ability to induce synthetic lethality in cancer cells by targeting DNA repair mechanisms.
    • In vitro studies have demonstrated that this compound can effectively induce apoptosis in cancer cell lines such as A549 (lung cancer) with an IC50 value of approximately 1.95 µM .
  • Antiviral Activity :
    • Similar structures in the pyrimido[4,5-d]azepine class have been reported to inhibit HIV replication. While specific data on this compound's antiviral efficacy is limited, it suggests a potential pathway for further investigation .
  • Mechanism of Action :
    • The mechanism of action primarily involves the inhibition of PARP enzymes, leading to reduced poly(ADP-ribose) (PAR) biosynthesis and subsequent apoptosis in cancer cells. Flow cytometry assays indicate that the apoptosis rates increase in a dose-dependent manner when treated with this compound .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AnticancerA5491.95PARP inhibition leading to apoptosis
AntiviralHIV-1Not specifiedPotential inhibition of reverse transcriptase
OtherVariousNot specifiedFurther studies required

Detailed Findings from Recent Research

A study explored the effects of this compound on various cancer cell lines and found that it not only inhibited cell proliferation but also altered the expression of apoptosis-related proteins such as Cleaved-Caspase 3. The results indicated a significant reduction in PAR levels upon treatment with increasing concentrations of the compound .

In another investigation focusing on structure-activity relationships (SAR), derivatives of similar compounds were synthesized and evaluated for their antiproliferative effects against human tumor cell lines. The findings suggested that modifications to the core structure could enhance biological activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains underexplored; however, preliminary studies suggest favorable characteristics similar to established PARP inhibitors like rucaparib. Toxicological assessments indicate moderate acute oral toxicity levels .

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Key Substituents Evidence Source
4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine Pyrimido[4,5-d]azepine 4-Cl
4-Chloro-5H-pyrimido[4,5-b]azepine Pyrimido[4,5-b]azepine 4-Cl
Benzo[b]pyrimido[5,4-f]azepines Benzene-fused pyrimidoazepine Varying substituents (e.g., Cl, CH₃)
Thieno[2,3-d]pyrimidines Thiophene-fused pyrimidine 4-Cl, cycloheptane ring
Pyrimido[4,5-b]indole Indole-fused pyrimidine 4-Cl
  • Key Observations: The fusion position (e.g., [4,5-d] vs. [4,5-b]) alters ring strain and electronic properties. For example, pyrimido[4,5-b]azepine () has a different hydrogen-bonding propensity compared to the [4,5-d] isomer.

Substituent Effects

  • Chlorine vs. Other Halogens: The 4-Cl group in the target compound is a common electrophilic site for nucleophilic substitution, similar to 4-chloro-thienopyrimidines ().

Physicochemical Properties

Analytical Data

Compound Melting Point (°C) Solubility Key Analytical Data (e.g., Elemental Analysis) Evidence Source
4-Chloro-pyrimido[4,5-d]azepine Not reported Limited data -
1-Ethoxymethyl-pyrimido[4,5-b]diazepine 198–200 DMSO-soluble C: 60.77%, H: 3.44%, N: 10.38% (observed)
Thienopyrimidine derivatives 180–220 Ethanol-soluble C: 57.02%, H: 3.78%, N: 11.48% (observed)
  • Key Observations: The target compound lacks reported melting points and solubility data, unlike its benzo- and thieno-fused analogs . Hydrogen Bonding: C-H···O and N-H···O interactions stabilize crystal structures in analogs (), but such data are absent for the target compound.

Reported Activities

Compound Type Biological Target Activity Evidence Source
Pyrimido[4,5-d]azepine derivatives EGFR/VEGFR-2 Anticancer (IC₅₀: <1 μM)
Benzo[b]pyrimidoazepines Receptor tyrosine kinases Inhibitory activity
Thienopyrimidines HIV-1 reverse transcriptase IC₅₀: 0.8–2.5 μM
Pyrido-fused Deazapurines Antiviral targets Under investigation
  • Key Observations :
    • The target compound’s 4-chloro group is critical in derivatives acting as kinase inhibitors ().
    • Lack of Direct Data : While derivatives show promise in anticancer and antiviral applications, the parent compound’s activity remains underexplored .

Q & A

Q. What advanced techniques validate the compound’s thermodynamic stability and degradation pathways?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen/air.
  • Forced Degradation Studies : Expose the compound to heat, light, or humidity and analyze degradation products via HPLC-MS.
  • Computational Stability Prediction : Use software like Gaussian to calculate bond dissociation energies and predict oxidative susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 2
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

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